molecular formula C7H5FN2 B6249605 5-ethynyl-6-fluoropyridin-2-amine CAS No. 1824299-95-7

5-ethynyl-6-fluoropyridin-2-amine

Cat. No.: B6249605
CAS No.: 1824299-95-7
M. Wt: 136.1
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Description

5-ethynyl-6-fluoropyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with an ethynyl group at the 5-position and a fluorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-6-fluoropyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Ethynylation: The ethynyl group can be introduced using ethynylating agents like ethynyltrimethylsilane in the presence of a base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethynyl-6-fluoropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of 5-ethynyl-6-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl and fluorine substituents can influence the compound’s binding affinity and selectivity through electronic and steric effects .

Comparison with Similar Compounds

Similar Compounds

    5-ethenyl-6-fluoropyridin-2-amine: Similar structure but with a vinyl group instead of an ethynyl group.

    2-amino-5-fluoropyridine: Lacks the ethynyl group but retains the fluorine and amino substituents.

    5-chloro-2,3,6-trifluoropyridine: Contains multiple fluorine atoms and a chlorine substituent.

Uniqueness

5-ethynyl-6-fluoropyridin-2-amine is unique due to the presence of both an ethynyl and a fluorine group on the pyridine ring. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

5-ethynyl-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDWVRUHODKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824299-95-7
Record name 5-ethynyl-6-fluoropyridin-2-amine
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